2-(3-Chlorophenyl)ethanol

Description

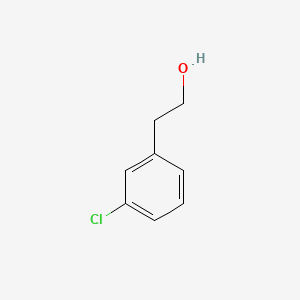

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDWAVJKRSASRPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70199773 | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-44-5 | |

| Record name | 2-(3-Chlorophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Chlorophenethylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70199773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorophenethylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.604 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Chlorophenyl Ethanol

Traditional Chemical Synthesis Routes

Traditional chemical synthesis provides foundational methods for producing 2-(3-chlorophenyl)ethanol. These routes often involve the use of powerful reducing agents and organometallic reagents.

Reduction of 3-Chlorophenylacetic Acid with Lithium Aluminum Hydride

A well-established method for the synthesis of this compound is the reduction of 3-chlorophenylacetic acid using lithium aluminum hydride (LiAlH₄). prepchem.commasterorganicchemistry.comresearchgate.net In this reaction, LiAlH₄, a potent reducing agent, donates a hydride ion to the carboxylic acid, ultimately converting it to the corresponding primary alcohol. masterorganicchemistry.comresearchgate.net The reaction is typically carried out in a dry ether solvent, such as diethyl ether or tetrahydrofuran. prepchem.comresearchgate.net For instance, 3-chlorophenylacetic acid dissolved in dry ether can be added dropwise to a stirred suspension of lithium aluminum hydride. prepchem.com The mixture is then refluxed to ensure the completion of the reaction. prepchem.com Following the reduction, the excess LiAlH₄ is carefully quenched with water, and the product is extracted to yield this compound as a pale yellow oil. prepchem.com

It's important to note that LiAlH₄ is a strong and highly reactive reagent that reacts violently with water and other protic solvents. masterorganicchemistry.com Therefore, anhydrous conditions are crucial for the success and safety of this reaction. While effective, the use of such a powerful and hazardous reagent necessitates careful handling and disposal procedures.

Grignard Reactions for Phenylethanol Synthesis

Grignard reactions offer another versatile approach to synthesizing phenylethanol derivatives, including this compound. This method involves the reaction of a Grignard reagent, an organomagnesium halide, with an appropriate electrophile. For the synthesis of 2-phenylethanol (B73330), a common strategy involves the reaction of phenylmagnesium chloride with ethylene (B1197577) oxide. google.com This reaction, however, often utilizes hazardous solvents like diethyl ether. google.com

In the context of this compound, a relevant Grignard reaction could involve the addition of a suitable Grignard reagent to 3-chlorobenzonitrile, which after acidic hydrolysis, yields the corresponding ketone. nih.gov This ketone can then be further reduced to the desired alcohol. Another example is the preparation of 2-m-chlorophenyl-3-methyl-2,3-butanediol, where a Grignard reagent is prepared from m-bromochlorobenzene and magnesium turnings in anhydrous ether. google.com This highlights the adaptability of Grignard reagents in creating carbon-carbon bonds and accessing a range of substituted alcohols.

Reduction of Aromatic Ketones to form this compound and Derivatives

The reduction of aromatic ketones is a common and effective method for producing this compound and its derivatives. A readily available starting material for this synthesis is 3'-chloroacetophenone. lookchem.com Various reducing agents can be employed for this transformation. For example, sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent compared to LiAlH₄ and is often used for the reduction of ketones to alcohols.

The reduction of 4-chloroacetophenone to 4-chlorophenylacetic acid, which is then reduced to 4-chlorophenylethanol using sodium borohydride in the presence of iodine, has been demonstrated. google.com This two-step process highlights a pathway from a ketone to the corresponding alcohol. The reduction of ketones is a versatile reaction that can be applied to a wide range of substituted acetophenones to produce the corresponding phenylethanols.

Synthesis of Chiral Enantiomers via Asymmetric Reduction Methods

The production of specific chiral enantiomers of this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity. a2bchem.comnih.gov Asymmetric reduction methods, which selectively produce one enantiomer over the other, are crucial for this purpose. These methods can be broadly categorized into biocatalytic and chemo-enzymatic approaches.

Biocatalytic Asymmetric Reduction Utilizing Whole-Cells (e.g., Candida ontarioensis, E. coli/Sygdh-Sys1)

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral alcohols. srce.hr Whole-cell biocatalysts, such as yeasts and bacteria, contain enzymes that can perform highly selective reductions of prochiral ketones. nih.gov

Candida ontarioensis has been successfully employed for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol. researchgate.netjiangnan.edu.cn In one study, resting cells of Candida ontarioensis demonstrated excellent catalytic activity, achieving a 99.0% yield and an enantiomeric excess (e.e.) of 99.9% at a substrate concentration of 10 g/L. researchgate.net The efficiency of this process was further enhanced by permeabilizing the cells with cetyltrimethylammonium bromide, which increased the enzyme activity more than twofold. researchgate.net This allowed for a higher substrate concentration (30 g/L) and a shorter reaction time (24 hours) while maintaining a high yield (97.5%) and enantiomeric excess (99.9%). researchgate.net

Recombinant Escherichia coli cells have also been engineered to perform asymmetric reductions with high efficiency. sigmaaldrich.com A system co-expressing a carbonyl reductase (SyS1) from Candida magnoliae and a glucose 1-dehydrogenase (SyGDH) from Thermoplasma acidophilum (designated as E. coli/Sygdh-Sys1) has been developed for the asymmetric reduction of m-chlorophenacyl chloride. researchgate.netscispace.com The SyGDH enzyme is crucial for the in-situ regeneration of the NADPH cofactor required by the carbonyl reductase. researchgate.net Using this whole-cell biocatalyst, (R)-2-chloro-1-(3-chlorophenyl)ethanol was produced with over 99.9% enantiomeric purity and a 99.2% yield from a 60 mM substrate concentration. researchgate.net

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Candida ontarioensis (resting cells) | 2-chloro-1-(3-chlorophenyl)ethanone (10 g/L) | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.0% | 99.9% |

| Candida ontarioensis (permeabilized cells) | 2-chloro-1-(3-chlorophenyl)ethanone (30 g/L) | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 97.5% | 99.9% |

| E. coli/Sygdh-Sys1 | m-chlorophenacyl chloride (60 mM) | (R)-2-chloro-1-(3-chlorophenyl)ethanol | 99.2% | >99.9% |

Chemo-Enzymatic Deracemization Strategies

Deracemization is a powerful strategy to obtain a single enantiomer from a racemic mixture, theoretically achieving a 100% yield. researchgate.net Chemo-enzymatic deracemization combines an enzymatic kinetic resolution with a chemical or enzymatic racemization of the undesired enantiomer.

One approach involves the stereoselective oxidation of one enantiomer of a racemic alcohol, followed by the non-selective reduction of the resulting ketone back to the racemic alcohol. nih.gov A more advanced strategy is stereoinversion, where one enantiomer is selectively oxidized to a ketone, which is then asymmetrically reduced to the desired opposite enantiomer. scielo.br

A chemo-enzymatic deracemization process for secondary alcohols has been developed using immobilized plant cells of Gardenia jasminoides. nih.gov These cells selectively oxidize the (S)-enantiomer of a racemic alcohol. In a subsequent step, the resulting ketone is reduced using a chemical reducing agent like sodium borohydride (NaBH₄). nih.gov Repeating this sequence allows for the accumulation of the (R)-alcohol with high enantiomeric excess and yield. nih.gov While this specific example was demonstrated on 1-phenylethanol, the principle can be applied to other secondary alcohols.

The development of deracemization processes often involves overcoming the 50% yield limitation of classical kinetic resolutions. researchgate.net This can be achieved through dynamic kinetic resolution, where the racemization of the starting material occurs concurrently with the enzymatic resolution. researchgate.net

Optimization of Biocatalytic Conditions (pH, temperature, agitation, incubation time)

The efficiency of producing chiral alcohols, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, through biocatalysis is highly dependent on the optimization of reaction conditions. Key parameters including pH, temperature, agitation, and incubation time have a considerable impact on substrate conversion and the optical purity of the final product. researchgate.net

Studies have shown that for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone by Candida ontarioensis, optimal conditions can lead to high conversion rates and excellent enantiomeric excess. researchgate.net For instance, at a substrate concentration of 10 g/L, the product was obtained in 99.9% enantiomeric excess (ee) and 99.0% yield under optimized conditions. researchgate.net Further investigation into these parameters revealed that a pH of 6.0, a temperature of 30°C, and an agitation speed not exceeding 150 rpm are often optimal for achieving high enantiomeric purity. researchgate.netmdpi.com Higher agitation speeds can lead to a reduction in both conversion and enantioselectivity, possibly due to shear stress on the microbial cells or enzymes. researchgate.net

The incubation period is another critical factor. As the incubation time increases, the conversion rate generally improves; however, it can sometimes lead to a decrease in enantiomeric excess. researchgate.net For the biotransformation using Candida ontarioensis, a significantly shortened reaction period of 24 hours was achieved after cell permeabilization, yielding the product in 99.9% ee and 97.5% yield at a higher substrate concentration of 30 g/L. researchgate.net

The table below summarizes the optimized conditions for the biocatalytic synthesis of a related chiral alcohol, (S)-1-(benzofuran-2-yl)ethanol, which illustrates the typical ranges and effects of these parameters.

Table 1: Optimization of Biocatalytic Conditions for (S)-1-(benzofuran-2-yl)ethanol Synthesis

| Parameter | Condition | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| pH | 6.0 | 98 | 84 |

| 7.0 | 99 | 75 | |

| Temperature (°C) | 25 | 99 | 82 |

| 30 | >99 | 84 | |

| Incubation Time (h) | 24 | 98 | 84 |

| 48 | >99 | 84 | |

| Agitation (rpm) | 100 | >99 | 84 |

Data adapted from studies on biocatalytic reductions. researchgate.net

Synthesis of this compound as a building block for complex molecules

This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the creation of pharmaceuticals and other complex organic molecules. a2bchem.comsolubilityofthings.com The chiral nature of these compounds allows for stereochemical control in reactions, which is crucial for producing enantiomerically pure drug molecules. a2bchem.com For example, (R)-2-chloro-1-(3-chlorophenyl)ethanol is a key intermediate in the synthesis of β3-adrenoceptor receptor (β3-AR) agonists. researchgate.net Similarly, other chiral alcohols serve as essential intermediates for various therapeutic agents, such as inhibitors of the type 1 insulin-like growth factor receptor (IGF-1R) used in cancer therapy. acs.org

The versatility of the alcohol functional group allows it to be easily transformed into other functional groups without racemization, making it a highly useful intermediate. researchgate.net Its applications extend to the synthesis of agrochemicals and as a tool in chemical research for studying reaction mechanisms. solubilityofthings.comsmolecule.com The hydrochloride salt form can offer enhanced solubility and stability, broadening its utility in various chemical transformations. a2bchem.com

Novel and Green Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound and related compounds.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. This method has been successfully applied to the synthesis of various heterocyclic compounds and derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govmdpi.commdpi.com For instance, the synthesis of trazodone (B27368) analogues, which involve piperazine (B1678402) derivatives, has been achieved with high yields in a matter of minutes using microwave irradiation. mdpi.commdpi.com In some cases, these reactions can be performed in greener solvents like ethanol (B145695) or even under solvent-free conditions, further enhancing their environmental credentials. mdpi.com

Application of Heterogeneous Catalysts (e.g., Sulphamic Acid)

The use of heterogeneous catalysts, such as sulphamic acid, offers several advantages in organic synthesis, including ease of separation, reusability, and often milder reaction conditions. scholarsresearchlibrary.comasianpubs.org Sulphamic acid has been effectively used as a recyclable heterogeneous catalyst for the synthesis of various complex molecules. scholarsresearchlibrary.comasianpubs.orgresearchgate.net It is a non-volatile, non-hygroscopic, and inexpensive solid acid, making it a practical and eco-friendly option for industrial applications. asianpubs.org This catalyst has been employed in the synthesis of trazodone and its derivatives, demonstrating excellent yields and operational simplicity. scholarsresearchlibrary.com The reusability of sulphamic acid for several cycles without significant loss of activity has been demonstrated, highlighting its potential for sustainable chemical processes. asianpubs.orgajgreenchem.com

De novo Synthesis from Renewable Feedstocks (e.g., Glucose) in Engineered Microbial Systems (Escherichia coli, Saccharomyces cerevisiae)

A promising green approach is the de novo synthesis of aromatic alcohols from renewable feedstocks like glucose using metabolically engineered microorganisms. nih.govnih.gov Both Escherichia coli and Saccharomyces cerevisiae have been engineered to produce 2-phenylethanol (a related aromatic alcohol) from glucose. nih.govnih.gov This involves introducing heterologous pathways, such as the Ehrlich pathway, into the microbial host. nih.govnih.gov

Metabolic Engineering Strategies for Enhanced Titer and Productivity

To improve the efficiency of microbial production, various metabolic engineering strategies are employed. These strategies aim to increase the titer, yield, and productivity of the target compound. nih.govnih.govnih.gov

Key strategies for enhancing production in engineered microbes include:

Pathway Optimization: Deleting competing pathways to channel metabolic flux towards the desired product. For instance, knocking out genes responsible for the consumption of precursor metabolites can significantly increase the final product titer. nih.gov

Precursor Supply Enhancement: Overexpressing genes involved in the synthesis of key precursors. For example, increasing the availability of phosphoenolpyruvate (B93156) (PEP), a precursor for aromatic amino acids, has been shown to boost the production of 2-phenylethanol. nih.gov

Cofactor Engineering: Manipulating the cellular redox balance to ensure an adequate supply of cofactors like NADPH, which is often required in biosynthetic pathways. mdpi.com

Host Strain Improvement: Constructing plasmid-free engineered strains to improve stability and reduce the metabolic burden associated with maintaining plasmids. nih.gov

Fermentation Process Optimization: Fine-tuning fermentation conditions such as nutrient composition and feeding strategies to maximize cell growth and product formation. nih.gov

In a study on E. coli engineered to produce 2-phenylethanol, a combination of these strategies, including the deletion of competing pathways and enhancement of precursor supply, led to a significant increase in the product titer, reaching up to 2.36 g/L in shake flask fermentations. nih.gov Further optimization in a fermenter demonstrated the potential for even higher titers. nih.govnih.gov Similarly, in Saccharomyces cerevisiae, metabolic engineering has been crucial for improving the production of ethanol from various cellulosic substrates. nih.govnih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (R)-2-chloro-1-(3-chlorophenyl)ethanol |

| 2-chloro-1-(3-chlorophenyl)ethanone |

| (S)-1-(benzofuran-2-yl)ethanol |

| β3-adrenoceptor receptor (β3-AR) |

| Type 1 insulin-like growth factor receptor (IGF-1R) |

| Trazodone |

| 2-phenylethanol |

| Glucose |

| Phosphoenolpyruvate (PEP) |

| NADPH |

| Candida ontarioensis |

| Escherichia coli |

| Saccharomyces cerevisiae |

Evaluation of Biosynthetic Pathways (Ehrlich Pathway vs. Styrene-Derived Pathway)

The biosynthesis of aromatic alcohols like this compound can be approached through several metabolic routes, with the Ehrlich and styrene-catabolic pathways being of primary interest. These pathways offer enzymatic routes that can be harnessed for the production of target molecules from various precursors.

The Ehrlich Pathway: The Ehrlich pathway is a well-established route for the conversion of amino acids into their corresponding fusel alcohols. nih.gov In the context of producing phenylethanol derivatives, a substituted amino acid like 3-chloro-L-phenylalanine would serve as the starting material. The pathway proceeds through a sequence of three core enzymatic steps:

Transamination: The amino acid is converted to its corresponding α-keto acid.

Decarboxylation: The α-keto acid is decarboxylated to form an aldehyde (e.g., 3-chlorophenylacetaldehyde).

Reduction: The aldehyde is subsequently reduced by an alcohol dehydrogenase to the final alcohol product, this compound. nih.gov

This pathway is notable for its integration with cellular redox metabolism, where the final reduction step can serve to regenerate NAD(P)+ from NAD(P)H. nih.govresearchgate.net The balance between the reduction to alcohol and oxidation to the corresponding fusel acid is a critical factor influenced by cultivation conditions. nih.gov Engineered E. coli systems have successfully utilized this pathway for 2-phenylethanol production by expressing key enzymes like transaminases, decarboxylases, and alcohol dehydrogenases. researchgate.net

Styrene-Derived Pathway: An alternative route is derived from the metabolic pathway of styrene (B11656) degradation found in certain microorganisms, such as Corynebacterium species. researchgate.net This pathway involves the oxidation of styrene to styrene oxide, which is then isomerized to phenylacetaldehyde (B1677652). A key enzyme in this pathway, phenylacetaldehyde reductase (PAR), exhibits a broad substrate range and can efficiently reduce various aromatic ketones and aldehydes. researchgate.net

Notably, the PAR enzyme from the styrene-assimilating Corynebacterium strain ST-10 has been successfully used in recombinant Escherichia coli to produce important chiral pharmaceutical intermediates. researchgate.net For instance, it has been employed for the synthesis of (R)-2-chloro-1-(3-chlorophenyl)ethanol from m-chlorophenacyl chloride, demonstrating its applicability for producing chlorinated phenylethanol derivatives. researchgate.net This suggests that a modified styrene-derived pathway, starting from a suitable chlorinated precursor, could be a viable strategy for this compound synthesis.

In Situ Product Recovery Techniques in Bioproduction

Several ISPR techniques are applicable to the recovery of hydrophobic products like chlorinated aromatic alcohols:

Adsorption: This technique involves adding solid adsorbents to the bioreactor to bind the product. For the production of the related compound (S)-1-(2-chlorophenyl)ethanol, the acrylic polymer resin Amberlite™ XAD7HP has been shown to be effective. nih.gov In one study, adding 20% (v/v) of this resin to a biotransformation mixture kept the effective concentrations of both the substrate (o-chloroacetophenone) and the product ((S)-1-(2-chlorophenyl)ethanol) below toxic levels (3 mM). nih.gov

Solvent Extraction (Aqueous Two-Phase Systems): This method uses a second, water-immiscible organic solvent to extract the product from the aqueous fermentation broth. researchgate.net The choice of solvent is critical; it must have a high affinity for the product, be biocompatible with the biocatalyst, and ideally be non-toxic and environmentally friendly. researchgate.net For the recovery of (S)-1-(2-chlorophenyl)ethanol, hexane (B92381) was used not only in the bioreduction phase to control toxicity but also in subsequent extraction steps, leading to an 88% recovery of the product. nih.gov However, challenges such as emulsion formation can complicate phase separation. openbiotechnologyjournal.com

Membrane-Based Separation: Techniques like pervaporation and perstraction utilize membranes to selectively remove the product. arcjournals.org Pervaporation involves the partial vaporization of the product through a membrane, while perstraction is a membrane-supported solvent extraction method. arcjournals.org These methods can be highly selective but may require specialized equipment.

Gas Stripping: For volatile products, an inert gas can be sparged through the fermenter to strip the product from the liquid phase. researchgate.net The product is then recovered from the gas stream by condensation. This is particularly effective for volatile alcohols produced during ABE (acetone-butanol-ethanol) fermentation. arcjournals.org

The integration of ISPR not only mitigates product inhibition but can also simplify downstream processing by concentrating the product in a separate phase. arcjournals.org

Synthesis of Key Intermediates for this compound Derivatization

Preparation of Chiral Phenylethanol Precursors (e.g., (R)-2-chloro-1-(3-chlorophenyl)ethanol)

Chiral halohydrins are crucial intermediates for the synthesis of enantiopure pharmaceuticals, including β3-adrenoceptor receptor agonists. researchgate.netchlorohydrin.com (R)-2-chloro-1-(3-chlorophenyl)ethanol is a key precursor, and several highly efficient biocatalytic methods have been developed for its synthesis via the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone. researchgate.netchlorohydrin.comresearchgate.net

One prominent method employs whole cells of the yeast Candida ontarioensis as the biocatalyst. researchgate.netchlorohydrin.com In a study using resting cells, a 99.0% yield and an outstanding enantiomeric excess (ee) of 99.9% were achieved at a substrate concentration of 10 g/L. researchgate.netchlorohydrin.com The process was further optimized by permeabilizing the cells with cetyltrimethylammonium bromide, which increased the enzyme activity more than twofold. chlorohydrin.com This allowed the substrate concentration to be increased to 30 g/L, achieving a 97.5% yield and 99.9% ee within a significantly shorter reaction time of 24 hours. chlorohydrin.com

Recombinant E. coli systems have also been engineered for this transformation. By co-expressing a carbonyl reductase (SyS1) and a glucose dehydrogenase (SyGDH) for NADPH regeneration, the asymmetric reduction of 60 mM m-chlorophenacyl chloride yielded (R)-2-chloro-1-(3-chlorophenyl)ethanol with over 99.9% eep and a 99.2% yield. researchgate.net

Another approach involves enzymatic kinetic resolution. The resolution of racemic 2-chloro-1-(m-chlorophenyl)ethanol using Lipozyme TL IM, an immobilized lipase, in the presence of vinyl acetate (B1210297) as an acyl donor, produced the desired (R)-alcohol with 99% ee at a 40% yield. researchgate.net

Table 1: Comparison of Biocatalytic Methods for (R)-2-chloro-1-(3-chlorophenyl)ethanol Synthesis

| Biocatalyst | Method | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida ontarioensis (resting cells) | Asymmetric Reduction | 2-chloro-1-(3-chlorophenyl)ethanone (10 g/L) | 99.0% | 99.9% | researchgate.net, chlorohydrin.com |

| Candida ontarioensis (permeabilized cells) | Asymmetric Reduction | 2-chloro-1-(3-chlorophenyl)ethanone (30 g/L) | 97.5% | 99.9% | chlorohydrin.com |

| Recombinant E. coli (SyS1/SyGDH) | Asymmetric Reduction | m-chlorophenacyl chloride (60 mM) | 99.2% | >99.9% | researchgate.net |

| Lipozyme TL IM | Kinetic Resolution | (±)-2-chloro-1-(m-chlorophenyl)ethanol | 40% | 99% | researchgate.net |

Synthesis of Halogenated Phenylethanol Isomers for Comparative Studies (e.g., 2-(4-Chlorophenyl)ethanol)

The synthesis of isomers, such as 2-(4-chlorophenyl)ethanol, is essential for comparative biological and chemical studies. This isomer serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Several chemical synthesis routes are commonly employed.

A straightforward and widely used method is the reduction of a corresponding carbonyl compound. 2-(4-Chlorophenyl)ethanol can be synthesized by the reduction of 4-chlorophenylacetaldehyde using a reducing agent like sodium borohydride (NaBH₄) in a methanol (B129727) solvent. For industrial-scale production, the catalytic hydrogenation of 4-chlorophenylacetaldehyde over a metal catalyst, such as palladium on carbon, is often preferred.

An alternative synthetic strategy starts from 4-chloroacetophenone. This process involves the Willgerodt-Kindler reaction, where 4-chloroacetophenone is reacted with morpholine (B109124) and sulfur to form a thiomorpholide intermediate. google.com This intermediate is then hydrolyzed to produce 4-chlorophenylacetic acid. The final step is the reduction of the carboxylic acid to the alcohol, 2-(4-chlorophenyl)ethanol, using a reducing system such as sodium borohydride in the presence of iodine in anhydrous tetrahydrofuran. google.com This latter method achieved a 95.0% yield for the final reduction step. google.com

Advanced Spectroscopic and Computational Characterization of 2 3 Chlorophenyl Ethanol

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and assessing the purity of 2-(3-chlorophenyl)ethanol. Each method offers unique insights into the molecule's architecture and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the substituted phenyl ring typically appear as a complex multiplet in the range of δ 7.1-7.3 ppm. The two methylene (B1212753) groups adjacent to the aromatic ring and the hydroxyl group show characteristic triplets. Specifically, the methylene group attached to the phenyl ring (Ar-CH₂) resonates at approximately δ 2.85 ppm, while the methylene group bearing the hydroxyl group (-CH₂OH) appears at around δ 3.85 ppm. A broad singlet for the hydroxyl proton (-OH) is also observed, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum shows distinct peaks for each carbon atom. The carbon attached to the chlorine atom (C-Cl) on the aromatic ring is found at approximately δ 134.4 ppm. The other aromatic carbons resonate in the region of δ 125.6-129.8 ppm. The carbon of the methylene group attached to the aromatic ring (Ar-CH₂) appears around δ 39.0 ppm, and the carbon of the methylene group attached to the hydroxyl group (-CH₂OH) is observed at approximately δ 63.0 ppm. rsc.org

¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.1-7.3 (m) | 125.6-129.8 |

| Ar-C-Cl | - | ~134.4 |

| Ar-CH₂ | ~2.85 (t) | ~39.0 |

| CH₂OH | ~3.85 (t) | ~63.0 |

| OH | variable (br s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'm' denotes multiplet, 't' denotes triplet, and 'br s' denotes broad singlet.

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" for identification and information about functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound displays characteristic absorption bands. A broad and strong band in the region of 3300-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org C-H stretching vibrations of the aromatic ring are observed between 3000 and 3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups appear in the 2850-3000 cm⁻¹ range. The C-C stretching vibrations within the aromatic ring give rise to peaks around 1600 and 1475 cm⁻¹. rsc.org A strong absorption band corresponding to the C-O stretching vibration is typically found around 1050 cm⁻¹. The C-Cl stretching vibration usually appears in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum.

Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | 3300-3400 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | ~1600, ~1475 |

| C-O Stretch | ~1050 |

| C-Cl Stretch | < 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to the π → π* transitions of the aromatic ring. The presence of the chlorine substituent can cause a slight shift in the absorption maxima compared to unsubstituted phenylethanol. Typically, aromatic compounds exhibit a strong absorption band (the E-band) below 200 nm and a weaker, more structured band (the B-band) at longer wavelengths, around 250-280 nm. A study of a related compound, (Z)-2-(3-chlorophenyl)-N'-hydroxyacetamidine, showed an absorption peak at 275 nm in methanol (B129727), which is attributed to the π–π* transition. najah.edu

UV-Vis Absorption Data for a Related Chlorophenyl Compound

| Solvent | λmax (nm) | Transition |

|---|---|---|

| Methanol | ~275 | π → π* |

Note: Data is for a structurally related compound and serves as an estimate.

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. rsc.org For this compound, with a molecular formula of C₈H₉ClO, the expected molecular weight is approximately 156.61 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 156. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 158 will also be present with about one-third the intensity of the M⁺ peak. Common fragmentation patterns for alcohols include the loss of a water molecule (H₂O), leading to a peak at m/z 138. libretexts.org Cleavage of the C-C bond between the two ethyl carbons can result in the formation of a chlorobenzyl cation (m/z 125) or a CH₂OH⁺ fragment (m/z 31). The chlorobenzyl cation is a particularly stable and therefore abundant fragment.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Identity |

|---|---|---|

| 156/158 | [C₈H₉ClO]⁺ | Molecular Ion (M⁺/M+2) |

| 138/140 | [C₈H₇Cl]⁺ | [M-H₂O]⁺ |

| 125/127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation |

| 31 | [CH₂OH]⁺ | Hydroxymethyl cation |

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating its enantiomers if it is prepared as a chiral compound. Chiral stationary phases (CSPs) are employed to resolve the racemic mixture into its individual (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this purpose. nih.govmdpi.com The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase. The determination of enantiomeric excess is critical in asymmetric synthesis, where one enantiomer is produced in a higher amount than the other. nih.govresearchgate.net

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules, offering insights that complement experimental findings. For this compound, various computational methods have been employed to elucidate its structural, electronic, and reactive characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. grafiati.com For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. grafiati.comresearchgate.netresearchgate.netekb.eg This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry reveals the spatial relationship between the chlorophenyl ring and the ethanol (B145695) side chain. Studies on similar molecules, like 2,2-dichloro-1-(2-chlorophenyl)ethanol, show that the preferred conformation minimizes steric hindrance between the chlorine atom and the ethanol group while optimizing orbital overlap. The resulting optimized structure provides a foundation for calculating other electronic properties.

The electronic structure of this compound is also elucidated through DFT. These calculations provide information about the distribution of electrons within the molecule and the energies of its molecular orbitals. The presence of the electron-withdrawing chlorine atom on the phenyl ring significantly influences the electronic environment of the entire molecule.

HOMO-LUMO Analysis for Reactivity Prediction and Energy Bandgap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a key indicator of molecular stability. rsc.org A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net Conversely, a smaller energy gap indicates a more reactive molecule. shd-pub.org.rs For the related compound 2-(((3-chlorophenyl)imino)methyl)-4-nitrophenol, the calculated HOMO-LUMO energy gap is 4.27 eV. bas.bg

The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. rsc.orgbibliotekanauki.pl These parameters help in predicting how the molecule will interact with other chemical species.

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. rsc.org |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. rsc.org |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract shared electrons. bibliotekanauki.pl |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to a change in its electron distribution. rsc.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating higher reactivity. rsc.org |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP surface is color-coded to represent different electrostatic potential values. researchgate.net

Typically, the color scheme is as follows:

Red: Indicates electron-rich regions, representing the most negative potential and are favorable sites for electrophilic attack. researchgate.netiucr.org

Blue: Indicates electron-deficient regions, representing the most positive potential and are favorable for nucleophilic attack. researchgate.netiucr.org

Green: Represents regions of neutral potential. researchgate.net

Yellow and Orange: Indicate intermediate negative potentials. researchgate.net

For molecules containing electronegative atoms like chlorine and oxygen, the MEP map would show negative potential regions (red/yellow) around these atoms due to their high electron density. researchgate.net Conversely, positive potential regions (blue) are typically found around hydrogen atoms. nih.goviucr.org In a related molecule, (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, the negative region is localized on the oxygen atom, while the positive regions are around the hydrogen atoms. nih.goviucr.org This analysis helps in understanding how this compound might interact with other molecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dematerialsciencejournal.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intermolecular interactions and charge delocalization within the molecule. uni-muenchen.deuba.ar

In molecules containing atoms with lone pairs, such as the oxygen and chlorine in this compound, significant delocalization can occur from these lone pair orbitals (n) to antibonding orbitals (σ* or π*) of adjacent bonds. acadpubl.eu For instance, studies on similar chlorinated compounds show strong intramolecular hyperconjugative interactions involving the lone pairs of the chlorine atom. materialsciencejournal.orgacadpubl.eu This charge delocalization can influence the molecule's geometry, reactivity, and spectroscopic properties.

Prediction of Hydrophobicity and Lipophilicity (Log P, XLogP3, WLOGP, MLOGP, SILICOS-IT)

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical property that describes a molecule's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) environment. mdpi.com It is a key determinant of a molecule's pharmacokinetic behavior. Several computational methods are used to predict Log P values.

For this compound, various predicted Log P values are available from different computational models: ambeed.com

| Method | Predicted Log P | Brief Description |

|---|---|---|

| iLOGP | 2.03 | An in-house physics-based method. ambeed.com |

| XLOGP3 | 1.73 | An atomistic and knowledge-based method. ambeed.com |

| WLOGP | 1.87 | An atomistic method based on the contributions of individual atoms. ambeed.com |

| MLOGP | 2.46 | A topological method based on the overall molecular structure. ambeed.com |

| SILICOS-IT | 2.64 | A hybrid method combining fragmental and topological approaches. ambeed.com |

| Consensus Log P o/w | 2.15 | The arithmetic mean of the values from the different prediction methods. ambeed.com |

These values indicate that this compound has a moderate degree of lipophilicity.

Solvatochromic Correlations for Dipole Moment Determination

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent. eurjchem.com This effect arises from the differential solvation of the ground and excited states of the molecule. By studying the shift in the absorption or fluorescence spectra of a compound in a series of solvents with varying polarities, it is possible to determine the change in the dipole moment (Δμ) upon electronic excitation. researchgate.net

Several theoretical models, such as those developed by Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet, relate the spectral shifts to the solvent polarity functions and the dipole moments of the solute in the ground (μg) and excited (μe) states. eurjchem.comiaea.org Experimental data from solvatochromic studies can be used in conjunction with these equations to estimate the excited-state dipole moment if the ground-state dipole moment is known (often from theoretical calculations). researchgate.net An increase in the dipole moment upon excitation (μe > μg) is indicative of a more polar excited state, which is often associated with intramolecular charge transfer (ICT). eurjchem.com

Reactivity and Reaction Mechanisms of 2 3 Chlorophenyl Ethanol and Its Derivatives

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. rammohancollege.ac.in In the context of 2-(3-chlorophenyl)ethanol and its derivatives, these reactions can occur at two primary sites: the aromatic ring and the aliphatic side chain.

Reactions Involving Halogen Displacement on the Aromatic Ring

The direct displacement of the chlorine atom on the phenyl ring of this compound via nucleophilic aromatic substitution (SNAAr) is generally challenging. This is because aryl halides, like chlorobenzene (B131634), are typically unreactive towards nucleophiles under standard conditions. pressbooks.pubyoutube.com The SN1 pathway is unfavorable due to the instability of the resulting aryl cation, and the SN2 mechanism is geometrically impossible as it would require the nucleophile to attack through the aromatic ring. pressbooks.pub

However, nucleophilic aromatic substitution can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the halogen leaving group. pressbooks.pubmasterorganicchemistry.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pub In the case of this compound, the chloro-substituent is in the meta position relative to the ethanol (B145695) side chain, and there are no strong activating groups on the ring. Therefore, displacing the chlorine atom requires harsh reaction conditions. For instance, the industrial production of phenol (B47542) from chlorobenzene historically required high temperatures and pressures. youtube.com

While direct displacement on this compound itself is not commonly reported, related chemistries on similar structures provide insight. For example, the reaction of 2,4-dinitro-1-chlorobenzene with various aromatic bases to form 2,4-dinitrodiphenylamines has been studied extensively in different solvent systems. researchgate.net

Substitution at the Alcohol Moiety

The hydroxyl group of the ethanol side chain in this compound is a more common site for nucleophilic substitution. The hydroxyl group (-OH) itself is a poor leaving group. Therefore, it typically needs to be converted into a better leaving group, such as water (H₂O), by protonation in an acidic medium. libretexts.org

Secondary alcohols like this compound can react with hydrogen halides (HX) via an SN1 mechanism. libretexts.org This process involves the formation of a carbocation intermediate after the protonated alcohol departs as a water molecule. libretexts.org The carbocation is then attacked by the halide ion to form the corresponding alkyl halide. libretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

Alternatively, reagents like thionyl chloride (SOCl₂) can be used to convert the alcohol into a chloroalkane. This reaction is advantageous as it often proceeds with minimal rearrangement.

Derivatives of this compound, such as (R)-2-chloro-1-(3-chlorophenyl)ethanol, are important pharmaceutical intermediates. researchgate.net The presence of a halogen on the ethyl group, as in 2-bromo-1-(4-chlorophenyl)ethanol, provides a good leaving group for nucleophilic substitution reactions at that position. evitachem.com For example, this bromo-derivative can react with sodium azide (B81097) to yield 2-azido-1-(4-chlorophenyl)ethanol. evitachem.com

Oxidation Reactions

Selective Oxidation of the Hydroxyl Group to Carbonyl Compounds

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 2-(3-chlorophenyl)acetaldehyde (B1280674). rsc.org This transformation is a key reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For instance, pyridinium (B92312) chlorochromate (PCC) is a common reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. Other chromium-based reagents, such as chromium trioxide (CrO₃), can also be used.

More recently, catalytic methods using metal complexes have been developed for their efficiency and selectivity. acs.org Ruthenium-catalyzed Oppenauer-type oxidation, using acetone (B3395972) as both the solvent and oxidant, has been shown to be effective for the selective oxidation of secondary alcohols. acs.org

Studies on Oxidative Pathways and Catalysts

Research into the oxidative pathways of alcohols has led to the development of various catalytic systems. Iron complexes, for example, have been investigated for their ability to catalyze the anti-Markovnikov oxidation of styrenes to aldehydes, with 2-(3-chlorophenyl)acetaldehyde being one of the products synthesized and characterized in such studies. rsc.org

The mechanism of oxidation often involves the formation of an intermediate species. In some metal-catalyzed aerobic oxidations, a peroxide intermediate is formed, which then transforms into the final carbonyl product. acs.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield, minimizing side reactions such as over-oxidation to carboxylic acids. For example, in a study on the chemoselective oxidation of a mixture of a secondary and a primary alcohol, the secondary alcohol was preferentially oxidized to the ketone, demonstrating the high selectivity of the catalytic system. acs.org

Esterification Reactions

Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. This compound can undergo esterification by reacting with a carboxylic acid in the presence of an acid catalyst, typically sulfuric acid. The acid catalyst protonates the carboxyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol.

This reaction is a standard method for synthesizing esters and is widely used in various applications, including the synthesis of fragrances and flavoring agents. For example, the related compound, ethyl 2-(3-chlorophenyl)acetate, is prepared through the esterification of 3-chlorophenylacetic acid with ethanol. The principles of this reaction are directly applicable to the esterification of this compound with various carboxylic acids.

The following table summarizes the types of reactions discussed:

| Reaction Type | Reactant Site | Reagents/Conditions | Product Type |

| Nucleophilic Aromatic Substitution | Aromatic C-Cl | Harsh conditions (high temp/pressure) | Phenol derivative |

| Nucleophilic Substitution | Aliphatic C-OH | HX, SOCl₂ | Alkyl halide |

| Oxidation | Aliphatic C-OH | PCC, CrO₃, Ru-catalyst | Ketone (aldehyde) |

| Esterification | Aliphatic C-OH | Carboxylic acid, H₂SO₄ | Ester |

Formation of Esters from the Hydroxyl Group

The primary alcohol group of this compound readily undergoes esterification, a fundamental reaction in organic synthesis. This transformation typically involves reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form the corresponding ester. The reaction with a carboxylic acid, known as Fischer esterification, is acid-catalyzed and reversible. chemguide.co.uk

For instance, the reaction of this compound with a generic carboxylic acid (R-COOH) in the presence of a strong acid catalyst like sulfuric acid yields the ester 2-(3-chlorophenyl)ethyl R-carboxylate and water. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the hydroxyl group, although this effect is transmitted through several sigma bonds.

More reactive acylating agents can also be employed. The reaction with an acyl chloride (R-COCl), for example, is typically faster and not reversible, often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.

Kinetic and Mechanistic Studies of Esterification

Kinetic studies of esterification provide insight into the reaction's mechanism and the factors influencing its rate. The mechanism for acid-catalyzed esterification proceeds through a series of protonation and nucleophilic attack steps. chemguide.co.uk

Protonation of the Carboxylic Acid: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate.

Elimination of Water: A molecule of water is eliminated, and the resulting protonated ester is formed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester.

Studies on related transesterification reactions, such as the formation of O-isopropyl-N-(3-chlorophenyl)carbamate, have shown that electron-withdrawing substituents on the phenyl ring facilitate the process. rsc.org This is consistent with a mechanism where nucleophilic attack on a carbonyl carbon is a key step, as the substituent enhances the electrophilicity of the reaction center. rsc.org The reaction kinetics often follow first-order or pseudo-second-order models, depending on the specific conditions and reactants. rsc.orgnih.gov Enantioselective esterification has also been used as a method for the kinetic resolution of related racemic fluorinated acids, proceeding through a mixed anhydride (B1165640) intermediate. mdpi.com

Cyclization and Rearrangement Reactions

The this compound scaffold is a valuable building block for synthesizing more complex molecular architectures, particularly heterocyclic compounds. These reactions leverage the reactivity of both the hydroxyl group and the phenyl ring, sometimes after modification into other functional groups.

Formation of Heterocyclic Compounds Incorporating the Phenylethanol Moiety

The phenylethanol moiety can be incorporated into various heterocyclic systems through cyclization reactions. For example, derivatives of this compound are precursors for pharmacologically relevant molecules like imidazol phenylethanol. The synthesis of 2-(3-chlorophenyl)-1H-benzimidazole can be achieved through the condensation and cyclization of 3-chlorobenzaldehyde (B42229) (a precursor to this compound) with o-phenylenediamine. evitachem.com

Another significant example is the intramolecular cyclization to form seven-membered rings. The synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, a class of tricyclic compounds, has been achieved from 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol through an intramolecular Buchwald–Hartwig coupling reaction. rsc.org This demonstrates how the phenylethanol structure can serve as the backbone for creating complex, fused ring systems.

Furthermore, related structures are used to synthesize a variety of other heterocycles, including triazoles and oxadiazoles, often starting from a hydrazide derivative of a chlorophenyl-containing acid. tandfonline.comuobaghdad.edu.iq

Impact of Chlorine Substituent Position on Reactivity

The position of the chlorine atom on the phenyl ring—whether ortho, meta, or para—has a profound impact on the molecule's electronic properties and, consequently, its chemical reactivity.

Comparative Studies with Ortho- and Para-Chlorinated Phenylethanols

The reactivity of chlorinated phenylethanols varies significantly with the isomer. Chlorine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). nih.gov However, it also possesses lone pairs of electrons that can be donated into the aromatic pi-system through resonance (+R or +M effect). govtpgcdatia.ac.inlibretexts.org

Ortho- and Para-Isomers: In the ortho and para positions, both the inductive and resonance effects are at play. The resonance effect, which donates electron density to the ring, can partially counteract the strong inductive withdrawal. nih.govlibretexts.org This resonance stabilization is particularly important in electrophilic aromatic substitution, where it can stabilize the cationic intermediate (arenium ion). libretexts.orgcymitquimica.com

Meta-Isomer: In the meta position, the resonance effect is negligible. Therefore, the deactivating, electron-withdrawing inductive effect dominates. masterorganicchemistry.com

As a result, the phenyl ring of this compound is significantly more electron-deficient and deactivated towards electrophilic attack compared to its ortho and para counterparts. Kinetic studies on the oxidation of chlorinated phenols showed that the substitution of chlorine on the aromatic ring generally decreased the oxidation rate constant due to the inductive effect. nih.gov Similarly, studies on the aminolysis of thionocarbonates showed a reactivity order of 4-cyano > 3-chloro > 3-methoxy, which aligns with the electron-withdrawing strength of the substituents. acs.org

Table 1: Comparison of Electronic Effects by Substituent Position

| Position | Inductive Effect (-I) | Resonance Effect (+R) | Net Effect on Ring Electron Density |

|---|---|---|---|

| Ortho-Chloro | Strongly withdrawing | Weakly donating | Deactivating, but less so than meta |

| Meta-Chloro | Strongly withdrawing | Negligible | Strongly deactivating |

| Para-Chloro | Strongly withdrawing | Weakly donating | Deactivating, but less so than meta |

Electron-Withdrawing Effects and Regioselectivity

The term regioselectivity refers to the preference of a chemical reaction to occur at one position over another. oxfordsciencetrove.com For reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, the chlorine substituent acts as a director.

Despite being a deactivating group, chlorine is an ortho-, para-director. govtpgcdatia.ac.inmasterorganicchemistry.com This is because the lone pairs on the chlorine atom can stabilize the positive charge of the carbocation intermediate formed during an ortho or para attack through resonance. libretexts.orgcymitquimica.com This stabilization is not possible for a meta attack. masterorganicchemistry.com

However, in this compound, the chlorine is already in the meta position relative to the ethyl alcohol side chain. If an electrophilic substitution reaction were to occur on this ring, the existing substituents would direct the incoming electrophile. The ethyl alcohol group is a weak ortho-, para-director and an activating group. The chlorine atom is a deactivating ortho-, para-director. The combined influence of these two groups makes the prediction of regioselectivity complex, often resulting in a mixture of products. The strong deactivation caused by the meta-chlorine generally makes electrophilic substitution on this ring less favorable than on benzene (B151609) itself. libretexts.org

Applications and Derivatization of 2 3 Chlorophenyl Ethanol in Advanced Materials and Specialized Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The chiral variants of 2-(3-Chlorophenyl)ethanol and its close derivatives are highly valuable as building blocks in asymmetric synthesis, enabling the stereocontrolled creation of complex molecules. a2bchem.com The presence of a chiral center in these molecules allows for the selective formation of enantiomerically pure compounds, which is a critical requirement in the production of many modern pharmaceuticals and fine chemicals. a2bchem.com

A key application is the synthesis of chiral amino alcohols. For instance, (S)-2-Amino-2-(3-chlorophenyl)ethanol hydrochloride is utilized as a fundamental reagent to impart stereochemical control during reactions, leading to products with high enantiomeric excess. a2bchem.com This control over molecular chirality makes it an indispensable tool for synthetic chemists. a2bchem.com

Biocatalysis offers an efficient route to these chiral intermediates. The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone is a common strategy. Studies have shown that microorganisms like Candida ontarioensis can catalyze this reduction to produce (R)-2-chloro-1-(3-chlorophenyl)ethanol with exceptional enantiomeric excess (99.9% ee) and high yield (99.0%). researchgate.net Similarly, enzymes such as alcohol dehydrogenase (ADH) from Hansenula polymorpha have been used in cell-free extracts to produce (S)-2-Chloro-1-(3-chlorophenyl)ethanol, an intermediate for anticancer therapy candidates. acs.org

The following table summarizes key chiral intermediates derived from the this compound scaffold and their synthesis methods.

| Chiral Intermediate | Precursor | Synthesis Method | Catalyst/Microorganism | Enantiomeric Excess (ee) | Reference |

| (R)-2-chloro-1-(3-chlorophenyl)ethanol | 2-chloro-1-(3-chlorophenyl)ethanone | Asymmetric Reduction | Candida ontarioensis | 99.9% | researchgate.net |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | 2-chloro-1-(3-chlorophenyl)ethanone | Asymmetric Reduction | Hansenula polymorpha SC13824 | 73.8% | mdpi.com |

| (S)-2-chloro-1-(3-chlorophenyl)ethanol | 2-chloro-1-(3-chlorophenyl)ethanone | Asymmetric Reduction | Rhodococcus globerulus SC16305 | 71.8% | mdpi.com |

| 2-Nitro-1-(3-Chlorophenyl)ethanol | 3-Chlorobenzaldehyde (B42229), Nitromethane | Asymmetric Henry Reaction | Cu(I)-based chiral amino alcohol complex | 41% | tubitak.gov.tr |

Precursor for Pharmacologically Active Compounds

Synthesis of β₃-Adrenoceptor Receptor Agonists

This compound derivatives are critical intermediates in the synthesis of β₃-adrenoceptor (β₃-AR) agonists. researchgate.netlookchem.com These agonists are of significant interest for treating conditions like type II diabetes, obesity, and overactive bladder. mdpi.comacs.org The β₃-adrenergic receptors, located on the cell surfaces of adipocytes, are involved in processes like lipolysis and thermogenesis. mdpi.com

The chiral intermediate (R)-2-chloro-1-(3-chlorophenyl)ethanol is particularly important in this context. researchgate.netlookchem.com It serves as a precursor for potent and selective β₃-AR agonists. researchgate.net For example, it is a key component in the synthesis of compounds like (R, R)-5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]-amino]-propyl]1,3-benzodioxole-2,2-decarboxylate (CL316243), a known β₃-AR agonist. researchgate.net Research has demonstrated efficient methods for producing this chiral alcohol, such as the microbial-catalyzed asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, achieving high yields and optical purity. researchgate.net Another example is the synthesis of propyl-4-(2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)propoxy)benzoate, which has been investigated for its potential as a β₃-AR agonist. farmaciajournal.com

Development of Hypocholesterolemic Agents

Derivatives of this compound have been investigated for their potential as hypocholesterolemic agents, which are compounds that reduce cholesterol levels in the blood. Research has shown that a metabolite of 1-(3-chlorophenyl)-1-methyl-2-phenyl-2-(2-pyridine)ethanol, identified as 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2-(2-pyridine)ethanol (8a), exhibits a hypocholesterolemic effect in rats that is comparable to the parent drug. nih.govacs.org The synthesis of this active metabolite has been successfully achieved, confirming its potential in this therapeutic area. nih.govacs.org

Another line of research has focused on 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, a compound that effectively reduces the concentration of cholesterol and triglycerides in blood serum. google.com While this compound features a 4-chlorophenyl group, the synthetic strategies and pharmacological goals are relevant to the broader class of chlorophenyl-containing agents aimed at lipid reduction. google.com

Intermediate in the Synthesis of Trazodone (B27368) Analogues and Other Psychoactive Drugs

The 3-chlorophenyl moiety is a key structural feature in several psychoactive drugs, including the antidepressant Trazodone. scholarsresearchlibrary.com Trazodone is chemically known as 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. tdcommons.org The synthesis of Trazodone and its analogues often involves the key intermediate 1-(3-chlorophenyl)piperazine. scholarsresearchlibrary.commdpi.com While direct synthesis from this compound is not the primary route, the 3-chlorophenyl group is essential for its pharmacological activity. scholarsresearchlibrary.com For example, a direct hexyl analogue of trazodone, 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)- mdpi.comnih.govCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridin-3(2H)-one hydrochloride, shows a high affinity for the 5-HT₁ₐ receptor. mdpi.comresearchgate.net

Furthermore, a derivative of the 3-chlorophenyl structure is found in the racemic morpholinol metabolite of bupropion, (+/−)-(2R,3R)-2-(3-chlorophenyl)-3,5,5-trimethyl-2-morpholinol. google.com This psychoactive compound is used in the treatment of depression and other central nervous system disorders. Its synthesis starts from 3′-chloropropiophenone, highlighting the importance of the 3-chlorophenyl scaffold in this class of drugs. google.com

Exploration of Derivatives with Potential Antimicrobial and Anti-inflammatory Effects

Researchers have synthesized and evaluated various derivatives incorporating the 3-chlorophenyl structure for antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: Several studies have demonstrated the antimicrobial potential of compounds derived from or containing the 3-chlorophenyl moiety. For instance, a thiadiazole derivative featuring a 3-chlorophenyl substitution was identified as the most potent compound in an antimicrobial screen against various microbes. semanticscholar.org In another study, N-(2-chlorophenyl)-2-hydroxybenzamide derivatives showed good activity against Gram-positive bacteria. mdpi.com Chalcone derivatives, which can be seen as structural relatives, have also been explored. The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(2-chloro phenyl)-1-oxo-2,3-epoxy propane (B168953) derivatives from chalcones has yielded compounds with notable anti-bacterial activity. derpharmachemica.com

The following table highlights some derivatives and their observed antimicrobial effects.

| Derivative Class | Specific Compound Example | Target Organisms | Observed Effect | Reference |

| Thiadiazoles | 1,1-bis [2-{2-(5-(3-chlorophenyl)imino-1,3,4-thiadiazol-2-yl) methyl amino}- 1,3,4- thiadiazo-5-yl] cyclopropane | Various microbes | Most potent in the tested series | semanticscholar.org |

| Salicylanilides | N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | Good activity (MICs = 0.125–0.5 mg/mL) | mdpi.com |

| Phthalimides | 2-{4-[1-Acetyl-5-(4-chlorophenyl)-4,5- dihydro-1H-pyrazol-3-yl]phenyl} isoindoline-1,3-dione | Gram-positive and Gram-negative bacteria | Broad-spectrum activity | core.ac.uk |

| Isoxazoles | 3-(3-Chlorophenyl)-5-Phenyl-4,5-Dihydro-1,2-Oxazole Derivatives | Various bacteria | Significant antimicrobial activity | asianjpr.com |

Anti-inflammatory Activity: The 3-chlorophenyl structure has also been incorporated into molecules with anti-inflammatory potential. In a series of synthesized bis-heterocyclic compounds, derivatives bearing a 3-chlorophenyl substitution showed a significant degree of anti-inflammatory activity, comparable to the standard drug phenylbutazone. semanticscholar.org Specifically, the derivative 5f, with a 3-chlorophenyl group, exhibited a 36.25% inhibition of edema in relevant assays. semanticscholar.org Similarly, N-arylphthalimide derivatives have been synthesized and tested, showing promise as new anti-inflammatory agents. researchgate.net

Design of Galactose Mimics for Targeting Cancer Cells

The design of glycosylated compounds, or sugar mimics, is a strategy used in medicinal chemistry to enhance drug targeting, particularly for cancer cells that may overexpress certain sugar receptors. Research in this area has included the synthesis of D-galactose derivatives linked to lipophilic aminoalcohol moieties, which have been evaluated for their antibacterial and antitumor activities. researchgate.net

While direct synthesis from this compound is not explicitly detailed, the strategy involves coupling a sugar unit to a lipophilic tail, a role that could potentially be filled by a (3-chlorophenyl)ethanolamine structure. For example, three series of D-galactose derivatives linked to various lipophilic aminoalcohols were synthesized and tested against tumor cell lines like MCF-7 and HeLa. researchgate.net Another study describes the synthesis of glycohybrids by creating triazole-linked N-glycosides, with one example being (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(5-(4-chlorophenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate. rsc.org This demonstrates the successful incorporation of the 4-chlorophenyl group into a galactose-derived structure to create novel glycohybrids, a strategy applicable to the 3-chloro isomer for creating targeted therapeutic agents. rsc.org

Utilization in Materials Science

The role of this compound in materials science is primarily as a precursor or intermediate that imparts specific properties to polymers and other advanced materials. Its functional groups can be modified to create monomers suitable for polymerization or to act as additives that enhance material characteristics.

This compound is categorized as an organic building block, signifying its role as a starting point for the synthesis of more complex structures. cymitquimica.comchemscene.com While not typically a monomer in its own right, it serves as a crucial intermediate in creating specialized monomers. For instance, related chiral amino alcohol derivatives, such as (S)-2-Amino-2-(chlorophenyl)ethanol, are utilized as modifiers to improve polymer properties. The ethanol (B145695) group can be functionalized, and the chlorophenyl ring can be incorporated into a polymer backbone, influencing the final material's thermal and mechanical properties. Its utility is demonstrated in its role as a precursor for creating complex heterocyclic compounds, such as piperazine (B1678402) derivatives, which can be further developed into functional materials. mdpi.com

The development of advanced materials often relies on the synthesis of enantiomerically pure intermediates, which allow for highly specific molecular interactions. Chiral β-amino alcohols derived from chlorophenylethanol are valuable as chiral building blocks in these synthetic pathways. The stereochemistry of these molecules is critical for their interaction with biological targets. This precision allows for the design of advanced materials, such as polymers with specific recognition sites or tailored biocompatibility, which are essential in fields like medical devices and targeted drug delivery systems.

Table 1: Research Findings on the Application of this compound and its Analogs in Materials Science

| Application Area | Specific Use | Key Findings/Relevance |

| Polymer Chemistry | Intermediate / Modifier | Serves as a chemical building block for more complex molecules. cymitquimica.comchemscene.com Related chlorophenyl-containing compounds are used as modifiers to improve the properties of polymers. |

| Advanced Materials | Chiral Building Block | Derivatives are used to synthesize enantiomerically pure compounds, which are crucial for creating materials with highly specific biological or chemical interactions. |

Other Specialized Applications

Beyond materials science, derivatives of this compound have found applications in agriculture, primarily due to the biological activity conferred by the chlorophenyl group.

Derivatives of this compound are significant in the development of agrochemicals. A notable example is in the synthesis of triazole-based fungicides. evitachem.com Specifically, 1H-1,2,4-triazole-1-ethanol, alpha-(3-chlorophenyl)-alpha-(2,4-dichlorophenyl)- is a derivative used in agriculture to protect crops from a wide range of fungal pathogens. evitachem.com The synthesis of such compounds often involves creating the triazole ring and introducing the chlorophenyl groups through substitution reactions. evitachem.com

Furthermore, research into other heterocyclic derivatives containing a chlorophenyl moiety, such as those based on pyrrole, has shown potential for creating new insecticidal agents. google.comacs.org These findings underscore the importance of this compound as a precursor for a variety of biologically active compounds used in crop protection. mdpi.com

Mechanistic Investigations of Biological Interactions of 2 3 Chlorophenyl Ethanol Derivatives

Enzyme-Substrate Interactions

The interaction of small molecules with enzymes is a cornerstone of pharmacology, leading to either the inhibition or activation of metabolic or signaling pathways.

Studies on Enzyme Inhibition and Activation

While specific studies detailing the direct inhibition or activation of enzymes by 2-(3-Chlorophenyl)ethanol are not extensively documented in the available literature, the potential for such interactions is significant. For instance, research into related structures, such as dipeptides containing sterically constrained amino acids, has demonstrated competitive inhibition of enzymes like chymotrypsin nih.gov. The investigation of enzyme interactions typically involves incubating the compound with a purified enzyme and its substrate to measure changes in product formation. A decrease in enzymatic activity suggests inhibition, which can be further characterized as competitive, non-competitive, or uncompetitive based on kinetic studies. Conversely, an increase in activity would indicate enzyme activation. Given the structural similarities to other biologically active molecules, derivatives of this compound are plausible candidates for modulating the activity of various enzymes, such as kinases, proteases, or metabolic enzymes like monoamine oxidase acs.org.

Analysis of Metabolic Pathways Involving this compound

The metabolic fate of a compound dictates its duration of action and potential for bioactivation into other active or inactive forms. While the specific metabolic pathway of this compound is not fully detailed, studies on more complex derivatives containing the 3-chlorophenyl moiety offer valuable insights.

For example, the in vivo metabolism of 2-[1'-phenyl-3'-(3-chlorophenyl)-2'-propenylyden]hydrazino-3-methyl-4(3H)-quinazolinone in rats was investigated using HPLC and LC-MS. This study identified two primary metabolites resulting from the breakdown of the parent compound: 2-hydrazino-3-methyl-4(3H)-quinazolinone (M1) and 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one (M2) nih.gov. This demonstrates that molecules with a chlorophenyl group can undergo significant biotransformation. Generally, the metabolism of chlorinated hydrocarbons can be influenced by factors such as chronic ethanol (B145695) consumption, which has been shown to increase the in-vitro metabolism of most hydrocarbons by three- to six-fold, primarily through changes in microsomal enzyme fractions researchgate.net. The metabolism of this compound itself would likely involve Phase I reactions, such as oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by Phase II conjugation reactions (e.g., glucuronidation) to facilitate excretion.

Receptor Binding Studies

The biological effects of many compounds are mediated by their binding to specific protein receptors on cell surfaces or within the cell. Determining the affinity and selectivity of this binding is crucial for understanding a compound's pharmacological profile.

Ligand-Receptor Affinity and Selectivity (e.g., β₃-AR, 5-HT Receptors)